Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used as building blocks in the synthesis of various organic compounds. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate is unique due to its oxolane-3-carbonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-5-15(6-8-16)12(17)11-4-9-19-10-11/h11H,4-10H2,1-3H3 |
InChI Key |
LLXYMNITKNOLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCOC2 |
Origin of Product |
United States |
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